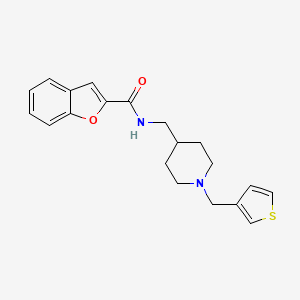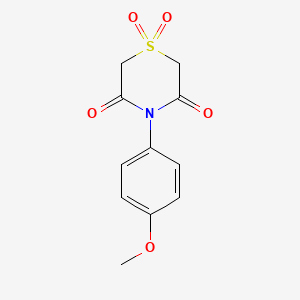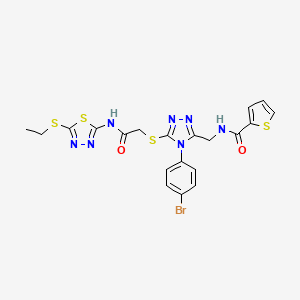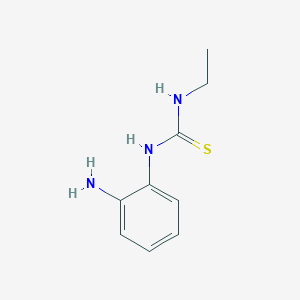
1-(2-氨基苯基)-3-乙基硫脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Aminophenyl)-3-ethylthiourea is an organic compound that belongs to the class of thioureas Thioureas are characterized by the presence of a thiocarbonyl group (C=S) attached to a nitrogen atom
科学研究应用
1-(2-Aminophenyl)-3-ethylthiourea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocycles and polymers.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
作用机制
Target of Action
Related compounds such as 2-aminophenol have been shown to interact with nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase . This enzyme plays a crucial role in the biosynthesis of vitamin B12, which is essential for various cellular processes .
Mode of Action
This can result in alterations in the biochemical pathways the enzyme is involved in .
Biochemical Pathways
These pathways play key roles in various biological processes, including protein synthesis, neurotransmitter production, and DNA replication .
Pharmacokinetics
Factors such as solubility, stability, and molecular size can influence how well a compound is absorbed and distributed within the body, how it is metabolized, and how quickly it is excreted .
Action Environment
The action, efficacy, and stability of “1-(2-Aminophenyl)-3-ethylthiourea” can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other molecules or compounds, and the specific characteristics of the target cells or tissues . Understanding these factors can help optimize the use of the compound and potentially improve its therapeutic efficacy.
生化分析
Biochemical Properties
1-(2-Aminophenyl)-3-ethylthiourea plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions of 1-(2-Aminophenyl)-3-ethylthiourea is with histone deacetylases (HDACs), where it acts as an inhibitor. This interaction leads to the modulation of gene expression by altering the acetylation status of histones . Additionally, 1-(2-Aminophenyl)-3-ethylthiourea has been shown to bind to metal ions such as zinc, forming complexes that can influence enzymatic activity .
Cellular Effects
1-(2-Aminophenyl)-3-ethylthiourea exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of histone deacetylases by 1-(2-Aminophenyl)-3-ethylthiourea can lead to changes in gene expression patterns, affecting cell proliferation, differentiation, and apoptosis . Moreover, this compound has shown potential anticancer activity by inhibiting the growth of cancer cells and inducing cell death .
Molecular Mechanism
The molecular mechanism of action of 1-(2-Aminophenyl)-3-ethylthiourea involves its interactions with biomolecules at the molecular level. It binds to the active sites of histone deacetylases, inhibiting their enzymatic activity and leading to increased acetylation of histones . This change in acetylation status affects chromatin structure and gene expression. Additionally, 1-(2-Aminophenyl)-3-ethylthiourea can form complexes with metal ions, such as zinc, which can further modulate enzymatic activity and protein function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-Aminophenyl)-3-ethylthiourea can change over time. The stability and degradation of this compound are important factors to consider. In vitro and in vivo studies have indicated that prolonged exposure to this compound can lead to sustained changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of 1-(2-Aminophenyl)-3-ethylthiourea vary with different dosages in animal models. At lower doses, this compound has shown beneficial effects, such as inhibiting tumor growth and modulating immune responses . At higher doses, toxic or adverse effects have been observed, including hepatotoxicity and nephrotoxicity . It is crucial to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
1-(2-Aminophenyl)-3-ethylthiourea is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. For example, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, 1-(2-Aminophenyl)-3-ethylthiourea can influence metabolic flux and alter the levels of certain metabolites in cells .
Transport and Distribution
The transport and distribution of 1-(2-Aminophenyl)-3-ethylthiourea within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it can localize to different cellular compartments, influencing its activity and function. The distribution of 1-(2-Aminophenyl)-3-ethylthiourea within tissues can also affect its therapeutic potential and toxicity .
Subcellular Localization
1-(2-Aminophenyl)-3-ethylthiourea exhibits specific subcellular localization, which can impact its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its interaction with histone deacetylases suggests a nuclear localization, where it can modulate gene expression by altering chromatin structure . Understanding the subcellular localization of 1-(2-Aminophenyl)-3-ethylthiourea is essential for elucidating its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
1-(2-Aminophenyl)-3-ethylthiourea can be synthesized through several methods. One common approach involves the reaction of 2-aminophenyl isothiocyanate with ethylamine under mild conditions. The reaction typically proceeds in a solvent such as ethanol or methanol at room temperature, yielding the desired product after purification .
Industrial Production Methods
Industrial production of 1-(2-Aminophenyl)-3-ethylthiourea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing output and minimizing costs.
化学反应分析
Types of Reactions
1-(2-Aminophenyl)-3-ethylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiocarbonyl group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of corresponding amines.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at low temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Various electrophiles such as alkyl halides or acyl chlorides; reactions often require a base like triethylamine and are performed in solvents like acetonitrile or dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Derivatives with different functional groups, depending on the electrophile used.
相似化合物的比较
Similar Compounds
1-(2-Aminophenyl)-3-phenylthiourea: Similar structure but with a phenyl group instead of an ethyl group.
1-(2-Aminophenyl)-3-methylthiourea: Contains a methyl group instead of an ethyl group.
1-(2-Aminophenyl)-3-benzylthiourea: Features a benzyl group in place of the ethyl group.
Uniqueness
1-(2-Aminophenyl)-3-ethylthiourea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The ethyl group provides a balance between hydrophobicity and hydrophilicity, influencing the compound’s solubility and interaction with biological targets.
属性
IUPAC Name |
1-(2-aminophenyl)-3-ethylthiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3S/c1-2-11-9(13)12-8-6-4-3-5-7(8)10/h3-6H,2,10H2,1H3,(H2,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFGJKDHPHCNCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NC1=CC=CC=C1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl 2,4-dichlorobenzoate](/img/structure/B2405769.png)
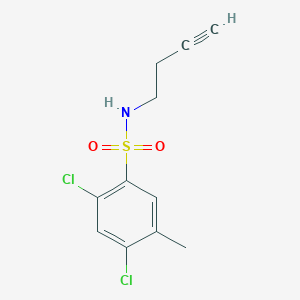
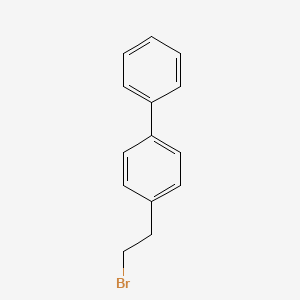
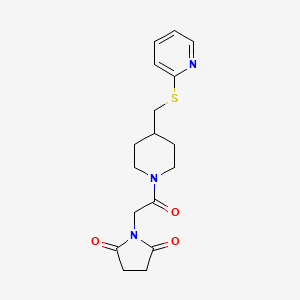
![5-[1-(2-chlorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2405773.png)
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide](/img/structure/B2405774.png)
![Oxiran-2-yl-[4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]methanone](/img/structure/B2405775.png)
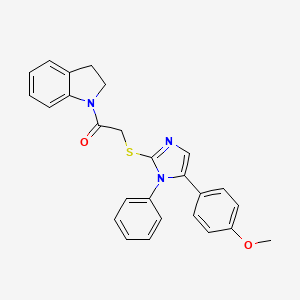
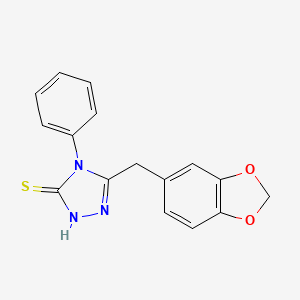
![ethyl (2Z,4E)-5-amino-2,4-dicyano-5-[4-(4-methoxyphenyl)piperazin-1-yl]penta-2,4-dienoate](/img/structure/B2405780.png)
![2-(5-benzyl-8-fluoro-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(3-chlorophenyl)acetamide](/img/structure/B2405782.png)
